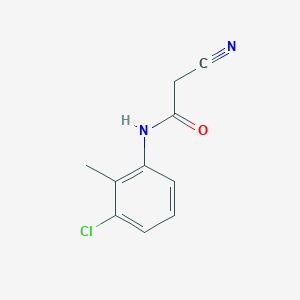

N-(3-chloro-2-methylphenyl)-2-cyanoacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-chloro-2-methylphenyl)-2-cyanoacetamide (CMPCA) is an organochlorine compound with a wide range of applications in the scientific and medical fields. It has been used in a variety of experiments and studies, such as in the synthesis of other compounds, as a reactant in biochemical and physiological processes, and as a tool to study the mechanisms of action of certain compounds. CMPCA is of particular interest due to its unique properties, which make it a useful tool for many scientific and medical applications.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

A study conducted by Darwish et al. (2014) focused on synthesizing new heterocyclic compounds, including derivatives of N-(3-chloro-2-methylphenyl)-2-cyanoacetamide. These compounds, incorporating sulfamoyl moiety, showed promising results as antimicrobial agents against both bacterial and fungal infections (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Radiosynthesis Applications

Latli and Casida (1995) explored the radiosynthesis of chloroacetanilide herbicides using derivatives of cyanoacetamide, which could include N-(3-chloro-2-methylphenyl)-2-cyanoacetamide. This synthesis is crucial for studying the metabolism and mode of action of these herbicides (Latli & Casida, 1995).

Antimalarial Activity

Werbel et al. (1986) synthesized a series of compounds, possibly including N-(3-chloro-2-methylphenyl)-2-cyanoacetamide derivatives, demonstrating significant antimalarial activity. This research contributes to the development of new treatments for malaria (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).

Photodegradation Studies

Wilson and Mabury (2000) investigated the photodegradation of metolachlor, a chloroacetanilide herbicide, potentially involving derivatives of N-(3-chloro-2-methylphenyl)-2-cyanoacetamide. This study aids in understanding the environmental impact and breakdown products of herbicides (Wilson & Mabury, 2000).

Protein Synthesis Inhibition Studies

Deal et al. (1980) explored the inhibition of protein synthesis by chloracetamides, possibly including N-(3-chloro-2-methylphenyl)-2-cyanoacetamide derivatives, in both in vivo and in vitro systems. This research provides insights into the biochemical mechanisms of these compounds (Deal, Reeves, Larkins, & Hess, 1980).

Synthesis of Novel Quinoline-Thiazole Derivatives

Desai et al. (2012) synthesized novel quinoline-thiazole derivatives using N-(3-chloro-2-methylphenyl)-2-cyanoacetamide. These compounds were evaluated for their antimicrobial properties, contributing to the development of new antimicrobial agents (Desai, Shihory, Rajpara, & Dodiya, 2012).

Comparative Metabolism Studies

Coleman et al. (2000) conducted comparative metabolism studies of chloroacetamide herbicides, potentially involving N-(3-chloro-2-methylphenyl)-2-cyanoacetamide. This research is significant for understanding the metabolism of these herbicides in different species (Coleman, Linderman, Hodgson, & Rose, 2000).

Cyclopalladation of Aniline Derivatives

Mossi et al. (1992) described the cyclopalladation of aniline derivatives, including compounds related to N-(3-chloro-2-methylphenyl)-2-cyanoacetamide. This study has implications for the field of organometallic chemistry (Mossi, Klaus, & Rys, 1992).

Soil Interaction Studies

Banks and Robinson (1986) investigated the interaction of chloroacetamide herbicides, like metolachlor, with soil, which may involve derivatives of N-(3-chloro-2-methylphenyl)-2-cyanoacetamide. This study is vital for understanding the environmental behavior of these herbicides (Banks & Robinson, 1986).

Wirkmechanismus

Target of Action

The primary target of N-(3-chloro-2-methylphenyl)-2-cyanoacetamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] , an enzyme found in Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid synthesis pathway of the bacterium, making it a potential target for antimicrobial drugs .

Mode of Action

This inhibition disrupts the fatty acid synthesis pathway, which is essential for the survival and virulence of the bacterium .

Biochemical Pathways

The affected biochemical pathway is the fatty acid synthesis pathway in Mycobacterium tuberculosis . By inhibiting the Enoyl- [acyl-carrier-protein] reductase [NADH], N-(3-chloro-2-methylphenyl)-2-cyanoacetamide disrupts the production of essential fatty acids. These fatty acids are crucial components of the bacterial cell wall and are involved in energy storage and other vital functions .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (adme) would significantly impact the bioavailability of the compound

Result of Action

The inhibition of the Enoyl- [acyl-carrier-protein] reductase [NADH] enzyme by N-(3-chloro-2-methylphenyl)-2-cyanoacetamide leads to a disruption in the fatty acid synthesis pathway . This disruption can result in the death of the bacterium or a significant reduction in its ability to cause disease .

Eigenschaften

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-cyanoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7-8(11)3-2-4-9(7)13-10(14)5-6-12/h2-4H,5H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGAKHZVQUKMFOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392970 |

Source

|

| Record name | N-(3-chloro-2-methylphenyl)-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-2-methylphenyl)-2-cyanoacetamide | |

CAS RN |

63034-96-8 |

Source

|

| Record name | N-(3-chloro-2-methylphenyl)-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Chloroanilino)methyl]-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B461602.png)

![3-[(4-Methoxy-phenylamino)-methyl]-5-(4-methylsulfanyl-benzylidene)-thiazolidine](/img/structure/B461605.png)

![3-[(3,4-Dichloroanilino)methyl]-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B461606.png)

![3-[5-[(Z)-[3-(3-fluorophenyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl]-2-furyl]benzoic acid](/img/structure/B461612.png)

![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B461614.png)

![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B461620.png)

![(5E)-2-anilino-5-[(4-phenoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B461625.png)